5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Overview
Description
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of related compounds can be found in various databases .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be found in various databases .Scientific Research Applications
Antimicrobial Activity
A variety of analogs similar to 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride have been synthesized and examined for antimicrobial properties. Derivatives containing piperidine or pyrrolidine rings have displayed strong antimicrobial activity, particularly against Mycobacterium tuberculosis H37Rv strain. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Krolenko et al., 2016) (Rishikesan et al., 2021) (Bektaş et al., 2007).
Synthetic Methodology and Characterization
The compound has been a focal point in synthetic chemistry, leading to the development of various methodologies for its synthesis and characterization. These processes involve multiple steps including etherification, hydrazonation, cyclization, and reduction, and are supported by advanced characterization techniques like NMR, ESI-MS/MS, and DFT calculations (Zhang et al., 2019) (Mao et al., 2013).
Structure-Activity Relationship and Biological Importance
The chemical structure of compounds similar to 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride has been elucidated, revealing insights into the structure-activity relationships and biological significance. These studies are instrumental in understanding the molecular basis of the biological activity and facilitating the design of more potent compounds (Thimmegowda et al., 2009).
Analytical Method Development
Efforts have been made to develop sensitive and selective analytical methods for the quantification and characterization of compounds structurally similar to 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride. These methods are crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of potential pharmaceuticals (Varynskyi et al., 2017).
Future Directions
properties
IUPAC Name |
3-piperidin-3-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLZKIJWAKYNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=O)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.